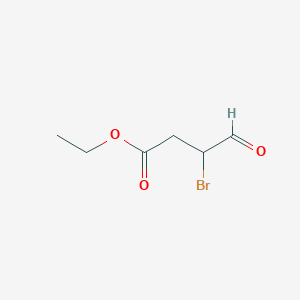![molecular formula C18H18FN3O4S B6463334 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1324171-50-7](/img/structure/B6463334.png)
1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound characterized by its unique structural composition. This compound features a complex arrangement of aromatic rings, heterocyclic elements, and fluorine, suggesting significant potential in various chemical, biological, and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves multi-step organic reactions. Initial synthesis often begins with the formation of the 6-fluoro-1,3-benzothiazole moiety. This is followed by its attachment to the piperidine ring, which is subsequently linked through a two-carbon chain to the pyrrolidine-2,5-dione structure. Reaction conditions typically include the use of polar solvents, catalysts such as palladium or platinum, and temperatures ranging from room temperature to 150°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound leverages batch reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield. Safety protocols are essential due to the involvement of potentially hazardous reagents and the need for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the benzothiazole and piperidine rings, facilitated by reagents like sodium hydride (NaH) or halogenated compounds.
Common Reagents and Conditions
Common reagents include strong acids and bases, organic solvents like dichloromethane or ethanol, and metal catalysts. Conditions often require controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and prolonged reaction times to achieve desired outcomes.
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties, enhancing their utility in diverse applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, owing to its rich functional groups.
Biology: Investigated for its interactions with biological macromolecules, affecting cellular processes.
Medicine: Explored as a potential therapeutic agent in treating diseases due to its biochemical properties.
Industry: Utilized in developing advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its interactions with specific molecular targets, such as enzymes, receptors, or ion channels. It can modulate biochemical pathways, leading to alterations in cellular functions. Detailed mechanistic studies often reveal how its structural elements contribute to binding affinity, specificity, and overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-{4-[(6-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
1-(2-{4-[(6-nitro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness
What sets 1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione apart is its specific substitution pattern, particularly the presence of the fluorine atom on the benzothiazole ring. This fluorine atom influences the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and overall reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[2-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-11-1-2-13-14(9-11)27-18(20-13)26-12-5-7-21(8-6-12)17(25)10-22-15(23)3-4-16(22)24/h1-2,9,12H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIRWDSYNSNLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate](/img/structure/B6463255.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6463263.png)
![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)
![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)



